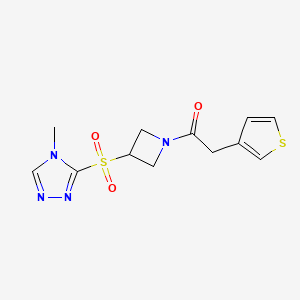

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

This compound features a 4-methyl-4H-1,2,4-triazole core substituted with a sulfonyl group (-SO₂-) linked to an azetidine (a strained four-membered nitrogen-containing ring). The ethanone moiety is further functionalized with a thiophen-3-yl group. The azetidine ring introduces conformational rigidity, which may influence pharmacokinetic profiles .

Properties

IUPAC Name |

1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S2/c1-15-8-13-14-12(15)21(18,19)10-5-16(6-10)11(17)4-9-2-3-20-7-9/h2-3,7-8,10H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLHLKHWNZZEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole and thiophene structures

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis often requires stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Studies have demonstrated that derivatives of triazoles, including this compound, possess significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies indicated inhibition of bacterial growth at certain concentrations.

Antifungal Activity

Research indicates that triazole derivatives can inhibit fungal pathogens effectively. The compound's structure allows it to interact with fungal cell membranes, leading to cell death.

Anticancer Properties

Preliminary studies suggest that compounds containing the triazole moiety may exhibit anticancer activity by inhibiting tumor cell proliferation. Specific assays have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

- Study on Antimicrobial Efficacy :

- Anticancer Evaluation :

- Synthesis and Characterization :

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Differences

The table below summarizes structural and functional differences between the target compound and its analogs:

Impact of Structural Features

Sulfur Linkage

- Thioether-containing compounds (e.g., Ev1, Ev3, Ev5) may exhibit greater lipophilicity, influencing membrane permeability .

Core Structure

- Azetidine (Target): The four-membered azetidine ring introduces ring strain, which can restrict conformational flexibility and improve target selectivity.

Substituent Effects

- Triazole Substituents : The 4-methyl group on the triazole (Target, Ev1, Ev14) is a common feature, likely stabilizing the triazole ring. Ethyl (Ev3) and phenyl (Ev11) substituents may modulate steric interactions or electronic properties .

- Attached Groups : The thiophen-3-yl group (Target) provides a heteroaromatic motif with distinct electronic properties compared to fluorophenyl (Ev3), methoxyphenyl (Ev14), or pyrazolylmethyl (Ev11) groups. These differences impact solubility, π-π stacking, and hydrogen bonding .

Biological Activity

The compound 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-4H-1,2,4-triazole with various sulfonyl and azetidine derivatives. The general synthetic route includes:

- Formation of the Triazole Ring : The initial step involves the synthesis of 4-methyl-4H-1,2,4-triazole through hydrazine hydrate reactions with appropriate substrates.

- Sulfonylation : The triazole is then reacted with sulfonyl chlorides to introduce the sulfonyl group.

- Azetidine Formation : The azetidine moiety is incorporated through nucleophilic substitution reactions.

- Final Coupling : The final compound is obtained by coupling the azetidine with thiophenes via acylation reactions.

Antiviral Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antiviral properties. For instance, compounds related to triazoles have been shown to inhibit the Yellow Fever Virus (YFV), suggesting a potential for developing antiviral agents targeting similar viral pathogens .

Anticancer Properties

Triazole derivatives have also been evaluated for their anticancer activities. In vitro studies demonstrated that certain triazole-containing compounds exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells. For example, a related triazole compound showed an IC50 value of 6.2 μM against HCT-116 cancer cells .

Antimicrobial Effects

The antimicrobial properties of triazoles are well-documented. Studies have shown that these compounds possess broad-spectrum activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of triazole derivatives revealed that specific modifications in the triazole structure significantly enhanced activity against viral infections. The introduction of a sulfonyl group was critical in improving selectivity and potency against YFV .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of various triazole derivatives, it was found that substituents on the triazole ring influenced cytotoxicity levels significantly. Compounds with thiophene rings showed enhanced activity against breast cancer cell lines compared to their non-thiophene counterparts .

Data Table: Biological Activities of Related Triazole Compounds

| Compound Name | Biological Activity | IC50 Value (μM) | Target |

|---|---|---|---|

| Compound A | Antiviral | 5.0 | YFV |

| Compound B | Anticancer | 6.2 | HCT-116 |

| Compound C | Antimicrobial | - | Various Bacteria |

| Compound D | Anti-inflammatory | 12.0 | Inflammation Models |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone?

Answer:

The synthesis involves multi-step reactions focusing on sulfonylation and nucleophilic substitution. A representative approach includes:

Sulfonylation of Triazole : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with a sulfonating agent (e.g., chlorosulfonic acid) to form the sulfonyl intermediate .

Azetidine Functionalization : Introducing the azetidine moiety via nucleophilic substitution. For example, coupling the sulfonated triazole with a bromo- or chloro-substituted azetidine derivative in the presence of a base (e.g., K₂CO₃) in acetone under reflux .

Thiophene Incorporation : Attaching the thiophen-3-yl group through a ketone linkage, typically using Friedel-Crafts acylation or cross-coupling reactions .

Key Conditions : Reflux in acetone (1–5 hours), stoichiometric base (K₂CO₃), and purification via recrystallization (ethanol or methanol) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹) .

- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., C–H···π or hydrogen bonds) .

- Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced: How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical NMR chemical shifts?

Answer:

DFT studies (e.g., B3LYP/6-31G(d,p)) optimize the molecular geometry and calculate shielding tensors for NMR predictions. Steps include:

Geometry Optimization : Use X-ray crystallographic data as initial coordinates .

Solvent Modeling : Apply polarizable continuum models (PCM) to account for solvent effects in experimental NMR .

Shift Calculation : Compare computed isotropic shielding constants with experimental δ values. Discrepancies >1 ppm may indicate conformational flexibility or intermolecular interactions (e.g., hydrogen bonding) not modeled in the gas phase .

Validation : Cross-check with solid-state NMR or variable-temperature experiments to assess dynamic effects .

Advanced: What mechanistic insights explain the sulfonyl group’s reactivity in nucleophilic substitution reactions?

Answer:

The sulfonyl group acts as a strong electron-withdrawing group, activating the azetidine ring for nucleophilic attack. Key factors:

- Electronic Effects : Sulfonyl’s -I effect increases electrophilicity at the azetidine’s C-3 position .

- Steric Considerations : Bulky substituents on the triazole or azetidine may hinder attack, requiring optimized leaving groups (e.g., bromide vs. chloride) .

- Solvent Influence : Polar aprotic solvents (e.g., acetone) stabilize transition states via dipole interactions, accelerating substitution .

Experimental Support : Kinetic studies (e.g., monitoring reaction rates with varying bases) and Hammett plots can validate these mechanisms .

Basic: What are common side products in the synthesis of this compound, and how are they mitigated?

Answer:

- Sulfone Over-Oxidation : Excess oxidizing agents (e.g., H₂O₂) may convert sulfonyl to sulfonic acid. Mitigation: Controlled stoichiometry and low-temperature oxidation .

- Azetidine Ring Opening : Strong bases or prolonged heating can hydrolyze azetidine. Mitigation: Use milder bases (K₂CO₃ vs. NaOH) and shorter reaction times .

- Thiophene Polymerization : Friedel-Crafts conditions may oligomerize thiophene. Mitigation: Slow addition of acylating agents and low temperatures .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization isolates the target compound .

Advanced: How can molecular docking studies predict the compound’s bioactivity against antimicrobial targets?

Answer:

Target Selection : Prioritize enzymes like fungal CYP51 or bacterial dihydrofolate reductase, where triazole derivatives show known activity .

Docking Workflow :

- Protein Preparation : Retrieve crystal structures (PDB), remove water, add hydrogens.

- Ligand Optimization : Minimize the compound’s energy using MMFF94 force fields.

- Binding Site Analysis : Grid-based docking (e.g., AutoDock Vina) evaluates pose stability and interaction scores .

Validation : Compare docking scores with experimental MIC values for related triazole-sulfonyl hybrids .

Advanced: What strategies address contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-Technique Correlation : Cross-validate NMR, IR, and X-ray data. For example, conflicting NOE effects in NMR may require DFT-calculated coupling constants .

- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon assignments in complex spectra .

- Dynamic Effects : Variable-temperature NMR or solid-state MAS-NMR can resolve conformational averaging .

- Crystallography : Single-crystal X-ray structures provide definitive bond-length and angle data to resolve ambiguities .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposition above 200°C (DSC/TGA data). Store at 2–8°C in inert atmospheres .

- Light Sensitivity : Thiophene and triazole moieties may photodegrade. Use amber vials and avoid UV exposure .

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions. Maintain neutral pH in solvents like DMSO or dry DCM .

Advanced: How does the electronic nature of the thiophene ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-Rich Thiophene : The 3-position’s π-electron density facilitates electrophilic substitution (e.g., Suzuki-Miyaura coupling).

- Directing Effects : Thiophene’s sulfur atom directs metallation to the 2- or 5-positions, enabling regioselective functionalization .

- Computational Insights : DFT-based Fukui indices predict nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Ni(acac)₂) .

Advanced: What in silico tools are effective for predicting the compound’s ADMET properties?

Answer:

- Software : Use SwissADME or ADMETlab 2.0 for predictions.

- Key Parameters :

- Absorption : High logP (>3) suggests good membrane permeability but potential solubility issues .

- Metabolism : CYP3A4/2C9 interactions predicted via docking (triazole sulfonates are common substrates) .

- Toxicity : AMES test predictions (mutagenicity) and hepatotoxicity alerts via ProTox-II .

Validation : Compare with in vitro assays (e.g., microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.